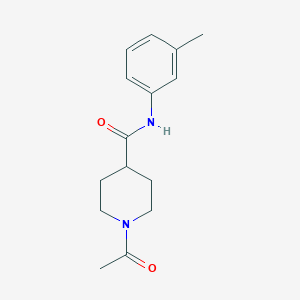

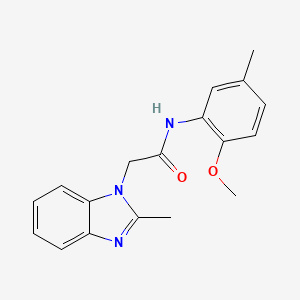

1-acetyl-N-(3-methylphenyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is likely to be a derivative of piperidine, a common structure in medicinal chemistry due to its bioactive properties . Piperidine derivatives often exhibit a wide range of biological activities.

Synthesis Analysis

The synthesis of such compounds often involves complex chemical processes. For instance, acylation reactions are commonly used in the synthesis of amide derivatives .Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidine derivatives, such as “1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have shown a wide range of pharmacological activities . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anti-tubercular Agents

Piperidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Biological Activity

Piperidines and their derivatives have shown a wide range of biological activities . They have been used in the synthesis of biologically active piperidines .

Multicomponent Reactions

Piperidines have been used in multicomponent reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Cyclization and Annulation

Piperidines have been used in cyclization and annulation reactions . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Mécanisme D'action

Target of Action

The primary target of 1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide is the CC chemokine receptor 5 (CCR5) . CCR5 is a seven-transmembrane G protein-coupled receptor that plays a crucial role in the entry of HIV-1 into cells .

Mode of Action

1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide acts as a CCR5 antagonist . It binds to the CCR5 receptor with high affinity, thereby inhibiting the interaction between the receptor and its natural ligands . This prevents the entry of HIV-1 strains that primarily utilize CCR5, thereby inhibiting HIV-1 infection .

Biochemical Pathways

The compound’s action affects the HIV-1 entry pathway . By blocking the CCR5 receptor, it prevents the fusion of the HIV-1 envelope with the cell membrane, thereby inhibiting the entry of the virus into the cell . This disrupts the viral replication process, leading to a decrease in HIV-1-associated mortality .

Pharmacokinetics

The compound exhibits good metabolic stability and a favorable pharmacokinetic profile . It has been reported to have a bioavailability (BA) of 29% in monkeys , indicating its potential for effective absorption and distribution in the body.

Result of Action

The compound’s action results in a strong inhibition of the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells . This leads to a significant reduction in the viral load, contributing to the control of HIV-1 infection .

Propriétés

IUPAC Name |

1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11-4-3-5-14(10-11)16-15(19)13-6-8-17(9-7-13)12(2)18/h3-5,10,13H,6-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXNIMRMEPIMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)

![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)

![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)

![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)

![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)

![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)